Higher Commercial Purity Specification vs. 2-Bromo-5,6-diphenylpyrazine
Among commercially available diphenylpyrazine halides, 2,3-dibromo-5,6-diphenylpyrazine is specified at ≥99% purity by multiple suppliers, whereas the mono-bromo analog 2-bromo-5,6-diphenylpyrazine (CAS 243472-70-0) is typically listed at ≥98% purity . This 1% absolute purity difference is not trivial when the target compound serves as an advanced intermediate for multi-step syntheses or as a precursor to pharmacologically active substances such as prostacyclin receptor agonists, where even low-level impurities can interfere with downstream coupling reactions or produce off-target products [1].
| Evidence Dimension | Commercial product purity specification |
|---|---|
| Target Compound Data | ≥99% (reported purity from raw suppliers) |
| Comparator Or Baseline | 2-Bromo-5,6-diphenylpyrazine: ≥98% |
| Quantified Difference | Absolute difference of ≥1 percentage point |
| Conditions | Vendor CoA specifications; verified via LookChem supplier data and Aladdin Scientific product page |
Why This Matters
A 1% purity advantage reduces competing reaction pathways in precious-metal-catalyzed cross-coupling, directly lowering purification burden and improving reproducibility in catalytic applications.
- [1] Asaki, T. et al. Selexipag: An Oral and Selective IP Prostacyclin Receptor Agonist for the Treatment of Pulmonary Arterial Hypertension. J. Med. Chem., 2015, 58, 7128-7137. DOI: 10.1021/acs.jmedchem.5b00698. View Source
